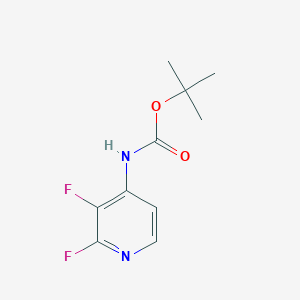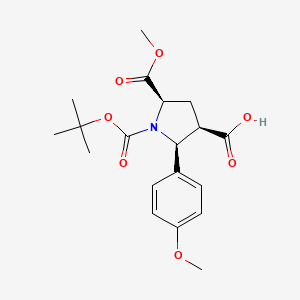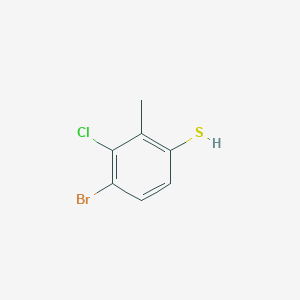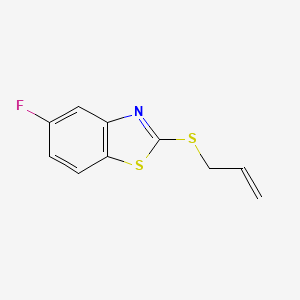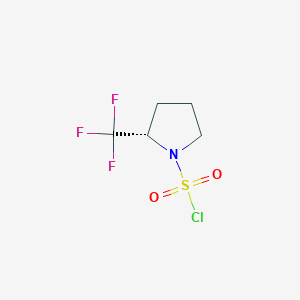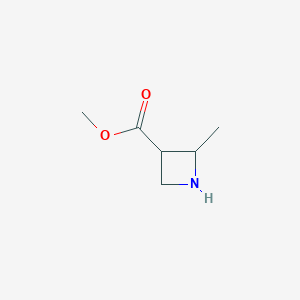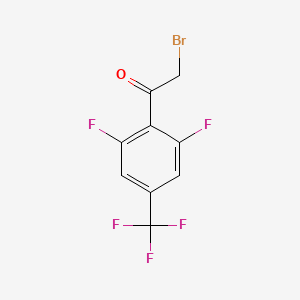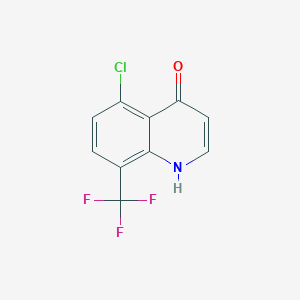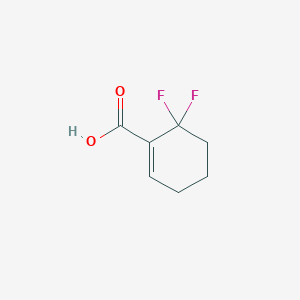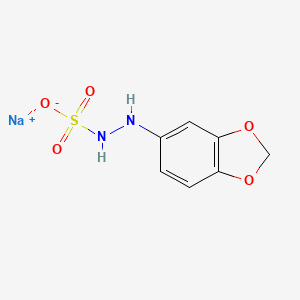
Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N'-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is also referred to as 3,4-(Methylenedioxy)phenylhydrazine-N’-sulphonate, sodium salt . This compound is characterized by the presence of a benzodioxole ring, which is a common motif in many biologically active molecules.
準備方法
The synthesis of Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate typically involves the reaction of 1,3-benzodioxole with hydrazine and sulfonating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.
化学反応の分析
Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties, as it can induce apoptosis in certain cancer cell lines . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development and in the field of materials science for the synthesis of novel materials with unique properties .
作用機序
The mechanism of action of Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate involves its interaction with specific molecular targets and pathways. It has been shown to interfere with the cell cycle and induce apoptosis in cancer cells by modulating the activity of key proteins involved in cell division and survival . The benzodioxole ring plays a crucial role in its biological activity, as it can interact with various enzymes and receptors in the body.
類似化合物との比較
Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate can be compared with other similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles and 3,4-(Methylenedioxy)phenylhydrazine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate lies in its specific combination of the benzodioxole ring and hydrazine-sulphonate moiety, which imparts distinct chemical and biological properties .
特性
分子式 |
C7H7N2NaO5S |
|---|---|
分子量 |
254.20 g/mol |
IUPAC名 |
sodium;N-(1,3-benzodioxol-5-ylamino)sulfamate |
InChI |
InChI=1S/C7H8N2O5S.Na/c10-15(11,12)9-8-5-1-2-6-7(3-5)14-4-13-6;/h1-3,8-9H,4H2,(H,10,11,12);/q;+1/p-1 |
InChIキー |
KIBZKFPNYNTEHF-UHFFFAOYSA-M |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NNS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


